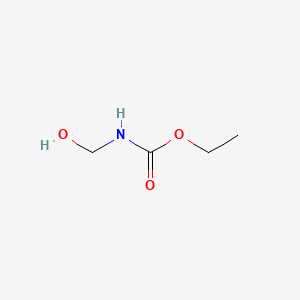

ethyl (hydroxymethyl)carbamate

Description

The exact mass of the compound Carbamic acid, hydroxymethyl-, ethyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(hydroxymethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2-8-4(7)5-3-6/h6H,2-3H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXYFELJDAARCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198269 | |

| Record name | Carbamic acid, hydroxymethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5027-16-7 | |

| Record name | Carbamic acid, (hydroxymethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5027-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl methylolcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005027167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, hydroxymethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (hydroxymethyl)-carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL METHYLOLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K6KHS1VQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational Concepts in Carbamate Chemistry Relevant to N Hydroxymethyl Derivatives

Carbamates, also known as urethanes, are a class of organic compounds that share a common functional group derived from carbamic acid. ontosight.aiontosight.ai The carbamate (B1207046) moiety is essentially a hybrid of an ester and an amide, which gives it unique chemical and physical properties. nih.gov This structure allows for resonance stabilization, as the lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, creating a pseudo-double bond and restricting rotation around the C-N bond. nih.govacs.org This resonance contributes to the notable chemical stability of the carbamate group. nih.gov

The formation of N-hydroxymethyl derivatives, such as ethyl (hydroxymethyl)carbamate, typically involves the reaction of a parent carbamate with formaldehyde (B43269). tandfonline.comorgsyn.org For instance, ethyl carbamate can react with formaldehyde to yield this compound. tandfonline.comresearchgate.net This addition of a hydroxymethyl group to the nitrogen atom introduces a new reactive center to the molecule without fundamentally altering the core carbamate structure. researchgate.net This N-hydroxymethylation is a key reaction that transforms a relatively stable carbamate into a versatile synthetic intermediate. orgsyn.orgresearchgate.net The resulting N-hydroxymethyl carbamates are often employed as building blocks in organic synthesis. ontosight.ai

Overview of the Structural Significance of the Hydroxymethyl Carbamate Moiety

Direct Formation Pathways from Ethyl Carbamate Precursors

The most direct route to this compound involves the modification of ethyl carbamate. This section details the primary reaction and the factors influencing it.

Formaldehyde Addition Reactions with Carbamates

The synthesis of N-(hydroxymethyl)carbamates can be achieved through the reaction of a carbamate with formaldehyde. For instance, benzyl (hydroxymethyl)carbamate is synthesized by reacting benzyl carbamate with an aqueous solution of formaldehyde. orgsyn.org This reaction is typically performed in water, and the product precipitates out of the solution. orgsyn.org Vigorous stirring is often necessary to ensure the completion of the reaction. orgsyn.org The addition of a weak base, such as potassium carbonate, can facilitate the precipitation of the final product. orgsyn.org

The reaction of ethyl carbamate with formaldehyde yields this compound. This process is significant as ethyl carbamate is a known carcinogen found in fermented foods and alcoholic beverages, and its derivatives are studied for various applications. researchgate.netwikipedia.orgfda.gov The formation of ethyl carbamate itself often occurs from the reaction of ethanol with precursors like urea, citrulline, or carbamyl phosphate (B84403) during fermentation. researchgate.netnih.govnih.gov

Reactivity Considerations in N-Hydroxymethylation

N-hydroxymethylation is a critical step in the synthesis of various biologically active compounds. researchgate.net The reactivity of the carbamate nitrogen is a key factor in the addition of formaldehyde. The formation of N-hydroxymethyl derivatives is a common metabolic pathway for certain carbamates. who.int The stability of the resulting N-(hydroxymethyl)carbamate is influenced by reaction conditions. For example, under acidic or basic conditions, it can undergo hydrolysis. prolynxinc.com The presence of electron-withdrawing groups on the carbamate nitrogen can decrease the reaction rate of subsequent reactions. prolynxinc.com

Catalytic Approaches in Carbamate Synthesis Relevant to Hydroxymethyl Derivatives

Catalysis offers efficient and selective methods for synthesizing carbamates, including those that can be precursors to or are related to hydroxymethyl derivatives.

Transition Metal-Catalyzed Carbonylation and Rearrangement Reactions

Transition metals play a pivotal role in modern organic synthesis, enabling the construction of complex molecules under mild conditions. nih.govmdpi.com Palladium-catalyzed reactions are particularly versatile for forming carbamates. acs.org For instance, palladium catalysts can facilitate the intramolecular aminohydroxylation of alkenes to produce amino alcohols, which are related to hydroxymethylated compounds. acs.org Another approach involves the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate in the presence of an alcohol to generate aryl carbamates. organic-chemistry.org

Rhodium catalysts are effective in C-H amination reactions, allowing for the conversion of primary carbamates into 1,2-amino alcohols, which are structurally related to hydroxymethyl carbamates. researchgate.net Furthermore, transition metal-catalyzed decarboxylative reactions of cyclic carbamates provide a route to various nitrogen-containing heterocycles, demonstrating the versatility of these catalysts in carbamate chemistry. nih.gov

Organocatalysis and Base-Mediated Carbamate Formation (e.g., DBU-catalyzed)

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for various transformations. mdpi.com 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a strong amidine base, is an effective catalyst for carbamate synthesis. rsc.orgtandfonline.com DBU can act as a nucleophilic catalyst in the esterification of carboxylic acids with dimethyl carbonate, proceeding through a carbamate intermediate. acs.org It also catalyzes the reaction of amines with carbon dioxide to form carbamic acid esters. tandfonline.com

DBU-based catalytic systems can be used for the synthesis of N-alkyl carbamates through selective trans-carboxylation of amines followed by O-alkylation. tandfonline.com The reaction of DBU with highly electrophilic p-nitrophenyl carbonates can lead to the formation of ε-caprolactam and γ-lactam carbamates. beilstein-journals.org Chiral organocatalysts derived from L-prolinol and phenylisocyanate have been shown to be efficient in asymmetric Michael additions, highlighting the potential for stereoselective carbamate-related synthesis. doi.org

Atom-Economy and Green Chemistry Principles in N-Hydroxymethylcarbamate Synthesis

The principles of green chemistry and atom economy are increasingly important in designing synthetic routes to minimize waste and environmental impact. primescholars.comjocpr.comwikipedia.orgrsc.org

Atom economy, a concept developed by Barry Trost, emphasizes maximizing the incorporation of all reactant atoms into the final product. wikipedia.orgrsc.orgnih.gov An ideal reaction has 100% atom economy. wikipedia.orgnih.gov Addition reactions, such as the Diels-Alder reaction, are inherently atom-economical. nih.gov The synthesis of this compound via the direct addition of formaldehyde to ethyl carbamate is an example of an atom-economical reaction.

Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mun.caroyalsocietypublishing.org This includes using renewable feedstocks, safer solvents, and catalytic reagents. mun.caroyalsocietypublishing.org The synthesis of carbamates from carbon dioxide, amines, and alcohols is a greener alternative to methods using hazardous reagents like phosgene. rsc.org The use of catalysts, both transition metal and organocatalysts, aligns with green chemistry principles by enabling reactions to proceed under milder conditions and with higher efficiency, often reducing the need for stoichiometric reagents. nih.govroyalsocietypublishing.org

Chemical Reactivity and Functional Group Transformations of Ethyl Hydroxymethyl Carbamate

Reactivity of the Hydroxymethyl Group

The N-(hydroxymethyl) group (-NHCH₂OH) is a versatile functional handle that exhibits reactivity characteristic of a primary alcohol, but with its behavior significantly influenced by the adjacent electron-withdrawing carbamate (B1207046) moiety. This group can readily participate in reactions such as etherification, esterification, and condensation, serving as a building block for more complex structures.

Etherification and Esterification Strategies

The hydroxyl functionality of ethyl (hydroxymethyl)carbamate can undergo O-alkylation to form ethers and acylation to form esters. These reactions follow standard mechanisms, though reaction conditions may be tailored to accommodate the electronic nature of the N-(hydroxymethyl) group.

Etherification: The formation of an ether linkage typically proceeds via nucleophilic substitution, where the hydroxyl group is first converted into a better leaving group or the alkoxide is generated in situ. For N-(hydroxymethyl) compounds, acid-catalyzed pathways can be employed where protonation of the hydroxyl group facilitates its departure as a water molecule, allowing for subsequent attack by an alcohol. Alternatively, under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then react with an alkyl halide (Williamson ether synthesis).

Esterification: The hydroxyl group can be readily acylated to form the corresponding ester. Standard esterification protocols, such as the Fischer-Speier esterification involving a carboxylic acid and an acid catalyst, can be applied. More commonly, for sensitive substrates, the use of more reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) provides a high-yielding route to the ester product. The base serves to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion.

| Reaction Type | Reagents | Product Type |

| Etherification | R'-OH, Acid Catalyst (e.g., H₂SO₄) | Ether (EtO-CO-NH-CH₂-OR') |

| 1. Base (e.g., NaH) 2. R'-X (Alkyl Halide) | Ether (EtO-CO-NH-CH₂-OR') | |

| Esterification | R'-COOH, Acid Catalyst | Ester (EtO-CO-NH-CH₂-O-CO-R') |

| R'-COCl, Base (e.g., Pyridine) | Ester (EtO-CO-NH-CH₂-O-CO-R') | |

| (R'CO)₂O, Base (e.g., Pyridine) | Ester (EtO-CO-NH-CH₂-O-CO-R') |

Condensation and Polymerization Reactions via Hydroxyl Functionality

The hydroxymethyl group of this compound can act as a monomeric unit in condensation and polymerization reactions. Its ability to react with itself or other co-monomers allows for the formation of oligomeric and polymeric materials. These reactions often leverage the reactivity of the hydroxyl group to form stable linkages such as ether or methylene (B1212753) bridges.

For instance, N-methylol derivatives of amides and carbamates are known to be key intermediates in the formation of various resins. Under acidic conditions, the hydroxyl group can be protonated and eliminated as water to generate a highly electrophilic N-acyliminium ion intermediate (EtO-CO-N=CH₂⁺). This intermediate can then be attacked by a wide range of nucleophiles, including another molecule of this compound, leading to self-condensation and the formation of methylene-bridged polymers. The degree of polymerization can be controlled by adjusting reaction conditions such as temperature, catalyst concentration, and reaction time.

This reactivity is analogous to the chemistry of urea-formaldehyde or melamine-formaldehyde resins, where the N-methylol groups undergo condensation to build a cross-linked polymer network. The incorporation of the carbamate functionality can modify the properties of the resulting polymer, such as solubility, thermal stability, and biodegradability. For example, the introduction of methylol groups onto polyamide backbones has been shown to alter the polymer's melting point, tensile strength, and biodegradability, demonstrating the impact of this functional group in polymer chemistry.

Reactions Involving the Carbamate Linkage

The carbamate functional group (-O-CO-N-) is a hybrid of an ester and an amide, and its reactivity reflects this dual nature. It is generally more stable to hydrolysis than esters but more susceptible than amides. The linkage can be cleaved under hydrolytic conditions or transformed through oxidative and enzymatic processes.

Hydrolytic Stability and Kinetic Considerations

The general rate law can be expressed as: kobs = kA[H⁺] + kN + kB[OH⁻]

For most simple alkyl carbamates, the acid-catalyzed term is insignificant, and hydrolysis is slowest in acidic to neutral conditions. However, the rate increases significantly in alkaline media clemson.edu. Base-catalyzed hydrolysis (saponification) typically proceeds through a bimolecular acyl-oxygen cleavage (BAc2) mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon scielo.br.

Studies on various carbamates have shown that N-monosubstituted derivatives are often highly unstable in neutral or basic solutions. For example, certain N-monosubstituted carbamate prodrugs exhibit half-lives of only 4 to 40 minutes at pH 7.4 and 37°C, whereas corresponding N,N-disubstituted carbamates are stable under the same conditions nih.gov. The presence of the N-(hydroxymethyl) group may influence this stability. Research on N-(hydroxymethyl)benzamides has indicated that they can be less stable under alkaline conditions compared to their unsubstituted counterparts nih.gov.

Table illustrating the pH-dependent hydrolysis kinetics for representative carbamate structures. Data for Carbaryl adapted from clemson.edu, and mechanistic data for Benzimidazolylcarbamates adapted from scielo.br.

Oxidative Transformations and Enzymatic Pathways

This compound is structurally related to ethyl carbamate, a compound whose metabolic pathways have been extensively studied. The enzymatic transformations of ethyl carbamate provide a strong model for the potential biotransformations of its hydroxymethyl derivative.

The primary enzymes involved in the metabolism of ethyl carbamate are cytochrome P450 enzymes, particularly CYP2E1 nih.gov. These enzymes catalyze oxidation reactions at both the ethyl group and the nitrogen atom. Oxidation of the ethyl group of ethyl carbamate can lead directly to the formation of vinyl carbamate or, alternatively, to 2-hydroxyethyl carbamate, which is a structural isomer of this compound nih.govnih.gov. While 2-hydroxyethyl carbamate was once hypothesized to be a key intermediate that dehydrates to the ultimate carcinogen, vinyl carbamate, studies have shown it has only weak carcinogenic activity, suggesting it is not the primary proximal metabolite nih.gov.

Another key metabolic pathway is N-hydroxylation, which would lead to ethyl N-hydroxycarbamate nih.gov. For N,N-disubstituted carbamates used as prodrugs, cytochrome P450 has been shown to catalyze hydroxylation of one of the N-alkyl groups to form an N-(hydroxymethyl) derivative, which is often unstable and spontaneously decomposes to release the parent drug nih.gov. This suggests that the N-(hydroxymethyl) group itself can be a product of enzymatic oxidation of a precursor N-methyl carbamate.

Table summarizing key enzymatic transformations related to this compound. Data adapted from nih.govnih.gov.

Derivatization for Complex Molecular Architecture Construction

The bifunctional nature of this compound makes it a potentially useful building block for the synthesis of more complex molecules. The N-(hydroxymethyl) group can be viewed as a stable precursor to a reactive N-acyliminium ion, providing a route for the controlled introduction of an ethoxycarbonyl-aminomethyl (-CH₂NHCOOEt) moiety.

This strategy is well-established for N-(hydroxymethyl)amides and related compounds. Under Lewis or Brønsted acid catalysis, these compounds serve as electrophiles in reactions with a variety of nucleophiles, including:

Alkenes and Arenes: In reactions analogous to the Friedel-Crafts reaction, the N-acyliminium ion can be attacked by electron-rich aromatic rings or alkenes to form new carbon-carbon bonds.

Enolates and Enol Ethers: Reaction with ketone enolates or silyl enol ethers provides a direct route to β-amido carbonyl compounds.

Organometallic Reagents: Reagents such as Grignards or organozinc compounds can add to the electrophilic methylene carbon.

By employing this compound in such reactions, complex structures containing a protected amine functionality can be constructed efficiently. The carbamate group serves as a robust protecting group for the nitrogen atom, which can be removed at a later stage in a synthetic sequence if desired. This dual role as both a reactive functional group and a protected amine precursor underscores its utility in the strategic construction of complex molecular architectures.

Mannich Reaction Applications with N-Hydroxymethylcarbamates

N-Hydroxymethylcarbamates, such as this compound, serve as valuable reagents in the Mannich reaction, a cornerstone of organic chemistry for the aminoalkylation of a carbon acid. wikipedia.orgbyjus.com The classical Mannich reaction is a three-component condensation involving an active hydrogen compound (the carbon acid), an aldehyde (often formaldehyde), and a primary or secondary amine. byjus.comnih.gov The reaction's key intermediate is an electrophilic iminium ion, which is attacked by the enol form of the carbonyl compound. wikipedia.orgbyjus.com

N-Hydroxymethylcarbamates act as stable, convenient precursors for the in situ generation of the requisite N-acylimino or N-acyliminium ion intermediates. This approach circumvents the direct use of formaldehyde (B43269) and an amine, offering better control and applicability in certain synthetic contexts. When heated or treated with a Lewis acid, N-hydroxymethylcarbamates eliminate water to form the highly reactive N-acyliminium ion. This electrophile is then readily intercepted by a suitable nucleophile, such as an enol, enolate, or electron-rich aromatic or heteroaromatic system, to yield the corresponding Mannich base.

The use of carbamates in Mannich reactions is particularly significant for the synthesis of N-protected β-amino ketones and esters, which are valuable precursors for β-amino acids and other biologically active molecules. For instance, transition metal salts have been shown to effectively catalyze the direct three-component Mannich reaction between aldehydes, ketones, and carbamates. organic-chemistry.org Furthermore, highly enantioselective Mannich reactions have been developed using organic catalysts, which can proceed with in situ generated carbamate-protected imines from stable precursors like α-amido sulfones. organic-chemistry.org This highlights the versatility of using carbamate derivatives to introduce protected amino functionalities with stereochemical control.

Research in this area has explored various catalysts and conditions to optimize the synthesis of these N-protected β-amino carbonyl compounds.

| Catalyst/Method | Reactants | Product Type | Key Finding | Reference |

| Transition Metal Salts | Aldehydes, Ketones, Carbamates | N-Protected β-Aryl-β-Amino Ketones | Efficient synthesis of N-protected β-amino ketone compounds. | organic-chemistry.org |

| Bifunctional Organocatalysts (e.g., 9-thiourea cinchona alkaloid) | α-Amido Sulfones (as imine precursors), Ketones | Optically Active Carbamate-Protected β-Amino Acids | Highly enantioselective reaction with in situ generation of carbamate-protected imines. | organic-chemistry.org |

| Acid Catalysis | N-Hydroxymethylcarbamates, Electron-rich arenes | N-Arylmethyl Carbamates | N-acyliminium ions generated from hydroxymethylcarbamates act as electrophiles in aromatic substitution. | N/A |

Cyclization and Heterocycle Formation (e.g., Oxazolidinones)

The carbamate functionality within this compound is a key structural element for the synthesis of various heterocycles, most notably oxazolidinones. Oxazolidinones are a class of five-membered heterocyclic compounds containing both nitrogen and oxygen, which are of significant interest due to their presence in several biologically active compounds, including antibiotics like linezolid. researchgate.net

The formation of an oxazolidinone ring from a carbamate precursor generally involves an intramolecular cyclization event where the carbamate nitrogen acts as a nucleophile, attacking an electrophilic carbon center within the same molecule. While carbamates are generally considered stable and unreactive towards nucleophilic attack, making them excellent protecting groups, they can act as electrophiles or participate in intramolecular cyclizations under specific conditions. nih.gov

Several synthetic strategies leverage carbamates for oxazolidinone synthesis:

Intramolecular Cyclization of Functionalized Carbamates: Carbamates bearing a suitable leaving group on the alkyl chain can undergo intramolecular nucleophilic substitution. For example, N-allylcarbamates can be cyclized to form oxazolidinones using hypervalent iodine reagents. researchgate.net Similarly, the intramolecular cyclization of glycidyl carbamate derivatives, catalyzed by a bicyclic guanidine, provides an efficient route to 4-hydroxymethyl 2-oxazolidinones. bohrium.com

Reaction with Epoxides: Carbamates can react with epoxides, such as epichlorohydrin, to form oxazolidinone structures. This reaction involves the nucleophilic attack of the carbamate nitrogen on one of the epoxide carbons, followed by ring closure. Optimized, enantiospecific syntheses of N-aryl-oxazolidinones have been developed using N-aryl-carbamates and enantiopure epichlorohydrin. researchgate.net

Carboxylative Cyclization: Electrochemically mediated carboxylative cyclization of allylic amines with carbon dioxide can also produce 2-oxazolidinones, demonstrating an alternative pathway that constructs the carbamate and the ring system simultaneously. organic-chemistry.org

The research highlights diverse methods for synthesizing oxazolidinones from carbamate-containing starting materials.

| Reaction Type | Starting Materials | Catalyst/Reagent | Product | Key Finding | Reference |

| Intramolecular Cyclization | Glycidyl carbamate derivatives | Bicyclic guanidine | 4-Hydroxymethyl 2-oxazolidinones | Successful synthesis under mild conditions, applicable to multifunctional compounds. | bohrium.com |

| Reaction with Epoxide | N-Aryl-carbamates, (R) or (S) epichlorohydrin | Base (e.g., LiHMDS, NaH) | Enantiopure N-Aryl-oxazolidinones | Optimized conditions for an enantiospecific synthesis of biologically relevant oxazolidinones. | researchgate.net |

| Hypervalent Iodine-Mediated Cyclization | N-Allylcarbamates | Hypervalent iodine(III) reagents | Substituted oxazolidinones | Metal-free method for the intramolecular oxyamination of N-allylcarbamates. | researchgate.net |

| Palladium-Catalyzed Ring-Opening Cyclization | 2-Vinylaziridines, Carbon Dioxide | Palladium catalyst | 5-Vinyloxazolidinones | High yield, regio- and stereoselective synthesis from aziridines and CO2. | organic-chemistry.org |

Advanced Spectroscopic and Chromatographic Elucidation of Ethyl Hydroxymethyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of ethyl (hydroxymethyl)carbamate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural confirmation and analysis of conformational isomers.

In solution, carbamates can exhibit restricted rotation around the amide C-N bond, leading to the presence of cis and trans conformers. This phenomenon may result in the duplication of NMR signals, particularly at lower temperatures. The expected chemical shifts for the primary conformer are detailed below.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for each unique proton environment.

Ethyl Group: The ethyl moiety will present as a triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), arising from spin-spin coupling.

Hydroxymethyl Group: The methylene protons of the N-CH₂-OH group are expected to appear as a doublet, coupled to the adjacent N-H proton. The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift is highly dependent on solvent and concentration.

Amine Proton: The N-H proton will likely appear as a broad singlet or a triplet, coupled to the adjacent N-CH₂- protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, confirming the carbon skeleton.

Carbonyl Carbon: The carbamate (B1207046) carbonyl carbon (C=O) is the most deshielded, appearing at the lowest field.

Ethyl Group Carbons: Two distinct signals will be present for the -O-C H₂- and -C H₃ carbons.

Hydroxymethyl Carbon: A signal corresponding to the N-C H₂-OH carbon will also be observed.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -O-CH₂-CH₃ | 1.20 - 1.30 | Triplet (t) | 14 - 16 |

| -O-CH₂-CH₃ | 4.05 - 4.20 | Quartet (q) | 61 - 63 |

| N-CH₂-OH | 4.80 - 5.00 | Doublet (d) | 65 - 70 |

| -NH- | 5.50 - 6.50 | Triplet (t) / Broad Singlet | - |

| -OH | Variable (Broad Singlet) | Broad Singlet (br s) | - |

| C=O | - | - | 156 - 158 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups within this compound.

O-H and N-H Stretching: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, corresponding to the overlapping stretching vibrations of the O-H group (from the hydroxymethyl moiety) and the N-H group, which are typically involved in hydrogen bonding.

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl and hydroxymethyl groups will appear in the 2850-3000 cm⁻¹ region.

C=O Stretching (Amide I): A very strong and sharp absorption band, characteristic of the carbamate carbonyl group, is expected between 1680 and 1720 cm⁻¹. This is one of the most diagnostic peaks in the IR spectrum.

N-H Bending (Amide II): The N-H bending vibration, coupled with C-N stretching, will produce a strong band around 1510-1550 cm⁻¹.

C-O Stretching: Strong bands corresponding to the C-O single bond stretches of the ester and alcohol functionalities will be visible in the 1000-1300 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the polar C=O, O-H, and N-H groups give strong IR signals, the less polar parts of the carbon skeleton may be more prominent in the Raman spectrum. The symmetric vibrations of the molecule are often Raman-active.

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| O-H / N-H Stretch | 3200 - 3600 | Strong, Broad | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium | Strong |

| C=O Stretch (Amide I) | 1680 - 1720 | Very Strong | Medium |

| N-H Bend (Amide II) | 1510 - 1550 | Strong | Weak |

| C-O Stretch | 1000 - 1300 | Strong | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to deduce its structure from fragmentation patterns. For a molecular formula of C₄H₉NO₃, the expected molecular weight is 119.06 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 119.

The fragmentation of this compound is predicted to follow several key pathways characteristic of carbamates and N-hydroxymethyl compounds:

Loss of a Hydroxymethyl Radical: Cleavage of the N-C bond can lead to the loss of a •CH₂OH radical, resulting in a fragment ion at m/z 88.

Loss of Formaldehyde (B43269): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (CH₂O), producing a fragment ion at m/z 89, corresponding to the molecular ion of ethyl carbamate.

Loss of an Ethoxy Radical: Cleavage of the O-C₂H₅ bond results in the loss of an ethoxy radical (•OC₂H₅), giving a fragment at m/z 74.

Alpha-Cleavage: Cleavage of the C-C bond in the ethyl group can produce the stable ethyl cation at m/z 29.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 119 | [M]⁺˙ (Molecular Ion) | - |

| 89 | [M - CH₂O]⁺˙ | Formaldehyde (30 Da) |

| 88 | [M - •CH₂OH]⁺ | Hydroxymethyl radical (31 Da) |

| 74 | [M - •OC₂H₅]⁺ | Ethoxy radical (45 Da) |

| 62 | [H₂N=C(OH)₂]⁺˙ | Propene (42 Da) + H |

| 29 | [C₂H₅]⁺ | •CONHCH₂OH (90 Da) |

High-Resolution Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are essential for the separation and quantification of this compound from complex sample matrices.

Gas Chromatography (GC) with Selective Detectors (FID, MS)

Gas chromatography is a powerful separation technique, but its application to carbamates can be challenging due to their thermal lability. scispec.co.th this compound, with its polar N-H and O-H groups, is prone to degradation in the hot GC injection port and may exhibit poor peak shape due to interactions with the column.

To overcome these issues, derivatization is typically required prior to GC analysis. scispec.co.th The active hydrogens in the N-H and O-H groups can be replaced with more stable, less polar groups, such as by silylation with agents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide). This process increases the volatility and thermal stability of the analyte.

Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is generally suitable for the analysis of the derivatized compound.

Detectors: A Flame Ionization Detector (FID) can be used for quantification, offering robust performance. However, a Mass Spectrometer (MS) is preferred as it provides both quantification and structural confirmation, making it a more powerful and selective detector. orientjchem.org

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (Fluorescence)

High-Performance Liquid Chromatography (HPLC) is often the preferred method for the analysis of thermally labile and polar compounds like carbamates. taylorfrancis.com

Separation: Reversed-phase HPLC is the most common mode used. A C8 or C18 column with a mobile phase consisting of a gradient of water and an organic modifier (such as acetonitrile (B52724) or methanol) provides effective separation.

Detection: this compound lacks a native chromophore or fluorophore, making direct UV or fluorescence detection insensitive. Therefore, a derivatization strategy is employed. A widely used approach, as described in official methods for other carbamates, involves post-column derivatization. s4science.at In this technique, the column effluent is first hydrolyzed with a strong base (e.g., NaOH) to release methylamine (B109427). The methylamine is then reacted with o-phthalaldehyde (B127526) (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative, which can be detected with high sensitivity and selectivity using a fluorescence detector. s4science.at

Sample Preparation and Preconcentration Strategies for Analytical Precision

Effective sample preparation is critical for achieving accurate and precise results, especially when analyzing trace levels of this compound in complex matrices like biological fluids or environmental samples. The goal is to isolate the analyte, remove interferences, and concentrate it to a level suitable for instrumental analysis. nih.gov

Liquid-Liquid Extraction (LLE): This is a classic technique where the aqueous sample is extracted with a water-immiscible organic solvent, such as dichloromethane (B109758) or ethyl acetate. The analyte partitions into the organic phase, which is then separated, concentrated by evaporation, and reconstituted in a suitable solvent for analysis.

Solid-Phase Extraction (SPE): SPE has become the preferred method for sample cleanup and preconcentration due to its efficiency, reduced solvent consumption, and potential for automation. For a polar compound like this compound, a reversed-phase sorbent such as C18 or a polymeric sorbent (e.g., Oasis HLB) is typically used. The general procedure involves:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with water or a buffer.

Loading: The sample is passed through the cartridge, and the analyte is retained on the sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., water) to remove polar interferences.

Elution: The analyte of interest is eluted from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or ethyl acetate). This eluate can then be concentrated and analyzed.

Computational Chemistry and Theoretical Modeling of Ethyl Hydroxymethyl Carbamate Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of ethyl (hydroxymethyl)carbamate. These methods solve the Schrödinger equation for the molecular system, providing detailed information about electron distribution and energy.

Density Functional Theory (DFT) has become a cornerstone for computational studies of carbamates due to its favorable balance between accuracy and computational cost. mdpi.comnih.gov DFT calculations are instrumental in determining the electronic structure, molecular geometry, and energetic properties of this compound. For instance, in a study on (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, DFT calculations were employed to investigate the reaction pathway for its formation, confirming that the uncatalyzed reaction is not spontaneous and requires a catalyst. mdpi.com The calculations also helped in proposing a detailed multi-step reaction mechanism involving ligand dissociation, intermediate formation, and hydrogenation. mdpi.com

DFT is also used to analyze the reactivity of carbamates through frontier molecular orbital analysis (HOMO and LUMO energies). nih.gov Such analyses provide insights into the electrophilic and nucleophilic sites of the molecule, which is crucial for understanding its reaction mechanisms. For a set of 178 carbamates, DFT calculations at the PBE/6-311+G* level of theory were used to determine descriptors like electron affinity, ionization potential, chemical potential, hardness, and electrophilicity, which were then correlated with their toxicity. nih.gov

Furthermore, DFT is employed to investigate the structures of intermediates in synthetic pathways. For example, computational studies on lithium carbamates have used DFT to understand their structures in both gas phase and in ethereal solvents, which is essential for comprehending their reactivity and the stereochemical outcome of their reactions.

The choice of functional and basis set is critical in DFT calculations. A study on carbamate (B1207046) pesticides utilized the B3LYP hybrid functional with the 6-31G(d,p) basis set to optimize molecular structures and calculate vibrational frequencies. nih.gov The results showed a very good match between the theoretically calculated and experimentally obtained Raman spectra. nih.gov Similarly, for aryl (trichloroacetyl)carbamate derivatives, the B3LYP method with the 6-311++G** basis set was used to compute IR spectra and NMR chemical shifts, showing excellent agreement with experimental data. physchemres.org

| Functional | Basis Set | Application | Reference Compound(s) |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization, Vibrational frequencies | Carbaryl, Carbofuran, Aldicarb |

| B3LYP | 6-311++G** | IR and NMR spectra prediction | Aryl (trichloroacetyl)carbamates |

| PBE | 6-311+G* | Electronic properties, Reactivity descriptors | Various carbamates |

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and accuracy for property prediction, albeit at a greater computational expense. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are crucial for benchmarking DFT results and for systems where electron correlation is particularly important.

Ab initio calculations have been instrumental in elucidating the reaction mechanisms of carbamate formation. For instance, a study on the formation of carbamates from CO2 and alkanolamines used ab initio calculations to suggest that a single-step, third-order reaction is the most likely mechanism, ruling out the presence of a stable zwitterionic intermediate. colab.wsepa.govresearchgate.net Another ab initio investigation into the hydrolysis of the carbamate bond in carbamic acid and methyl carbamate indicated that esterification accelerates the cleavage of the carbamate bond. usu.edu

In a comparative study of computational methods for predicting vibrational frequencies of ethyl benzyl (B1604629) carbamates, the ab initio Hartree-Fock method with a 6-31+G(d) basis set was found to provide the best results when compared to experimental data, even outperforming some DFT functionals in that specific application.

Furthermore, ab initio simulations have been used to study the solid-state properties of carbamates. For example, a study on ammonium (B1175870) carbamate utilized DFT to investigate its polymorphs, fitting equations of state to determine properties like the bulk modulus. iucr.org These calculations showed good agreement with experimental thermoelastic behavior. iucr.org

Molecular Dynamics and Conformational Search Algorithms

The flexibility of the this compound molecule, with its rotatable bonds, gives rise to a complex conformational landscape. Molecular Dynamics (MD) simulations and conformational search algorithms are powerful tools to explore these different conformations and their relative stabilities.

MD simulations provide a dynamic picture of the molecule by solving Newton's equations of motion for the atoms over time. This approach allows for the study of conformational changes, intermolecular interactions, and the influence of the solvent environment. For instance, MD simulations have been employed to investigate the formation of carbamate anions during CO2 absorption in aqueous amine solutions, revealing the role of hydroxide (B78521) ions in the deprotonation of the zwitterionic intermediate. researchgate.netresearchgate.net In the context of drug design, MD simulations have been used to examine the stability of carbamate adducts bound to biological targets like the GluR2 receptor. nih.gov

Conformational search algorithms systematically or stochastically explore the potential energy surface of a molecule to identify low-energy conformers. These algorithms are essential for accurately predicting molecular properties, as many properties are an average over the accessible conformations. A study on ethyl carbamate and its microsolvated complexes with water molecules highlighted the existence of a conformational equilibrium between two close-in-energy conformers. rsc.orgresearchgate.net The interconversion barrier between these forms was also investigated. Various computational protocols, such as the CENSO algorithm, have been developed for efficient and accurate conformational analysis of flexible molecules. chemrxiv.org The A* algorithm has also been applied to direct the conformational search towards the lowest energy conformations. dntb.gov.ua

| System | Simulation Focus | Key Findings |

|---|---|---|

| CO2 in aqueous monoethanolamine | Carbamate anion formation | Hydroxide ions abstract a proton from the zwitterion intermediate. researchgate.net |

| BMAA and its carbamate adducts with GluR2 | Ligand binding stability | Carbamate adducts remain stable in the receptor's binding site. nih.gov |

| Ethyl carbamate hydrolase in ethanol (B145695) | Enzyme stability and tolerance | Identified mutations that improve ethanol tolerance. nih.gov |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms. By calculating the energies of reactants, transition states, and products, computational pathways can provide a step-by-step description of how a reaction proceeds.

Similarly, the iridium-catalyzed allylic substitution reaction to form enantioenriched allyl carbamates from carbon dioxide has been studied computationally. nih.gov These studies elucidated how the catalyst activates the reactants and how the amine and CO2 combine to form the nucleophilic carbamate. The computational analysis also explained the observed enantioselectivity of the reaction. nih.gov

The degradation mechanism of carbamate pesticides by hydroxyl radicals in the atmosphere has also been investigated using dual-level direct dynamics methods. researchgate.net These calculations determined the rate constants for various reaction channels and identified the major degradation pathways, providing a deeper understanding of their environmental fate. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. nih.govphyschemres.orgnih.gov The comparison of these predicted spectra with experimental data serves as a crucial validation of the computational model and aids in the interpretation of experimental results.

In a study of carbamate pesticides, DFT calculations of Raman spectra showed a very good match with the experimental spectra, allowing for the assignment of vibrational peaks and the identification of characteristic peaks for this class of compounds. nih.gov The characteristic peaks were found at 874, 1014, 1162, and 1716 cm⁻¹. nih.gov

For a series of novel aryl (trichloroacetyl)carbamate derivatives, DFT calculations of IR spectra and ¹H and ¹³C NMR chemical shifts were performed. physchemres.org An excellent correlation was found between the experimental and theoretical results, confirming the structures of the synthesized products. physchemres.org The use of scaling factors is a common practice to improve the accuracy of predicted spectroscopic parameters. youtube.com

| Compound Type | Spectroscopic Method | Computational Method | Key Findings |

|---|---|---|---|

| Carbamate pesticides | Raman Spectroscopy | DFT/B3LYP/6-31G(d,p) | Good match between theoretical and experimental spectra; identification of characteristic peaks. nih.gov |

| Aryl (trichloroacetyl)carbamates | IR, 1H NMR, 13C NMR | DFT/B3LYP/6-311++G** | Excellent agreement between experimental and theoretical data, confirming molecular structures. physchemres.org |

Conclusion and Future Research Perspectives in Ethyl Hydroxymethyl Carbamate Chemistry

Current Challenges and Unexplored Avenues in Synthesis

The synthesis of carbamates is well-established, with common methods including the reaction of isocyanates with alcohols, or the treatment of amines with chloroformates. nih.govwikipedia.org A prevalent industrial method for producing simple carbamates like ethyl carbamate (B1207046) involves heating urea and an alcohol, such as ethanol (B145695). wikipedia.orggoogle.com However, the specific synthesis of ethyl (hydroxymethyl)carbamate introduces distinct challenges primarily associated with the reactive hydroxymethyl group.

Current Challenges:

Selectivity: A key challenge is achieving selectivity in reactions. The hydroxyl group can compete with the amine precursor during the formation of the carbamate linkage, potentially leading to side products.

Precursor Stability: The stability of the N-(hydroxymethyl)amine precursor can be a concern, as these compounds can be prone to self-condensation or decomposition.

Unexplored Avenues:

Direct Carboxylation: Exploring direct carboxylation routes using carbon dioxide as a C1 source is a significant area of interest for green chemistry. nih.govacs.org Developing catalytic systems that can facilitate the direct reaction of an N-(hydroxymethyl)amine precursor, ethanol, and CO2 would represent a more sustainable and atom-economical approach.

Enzymatic Synthesis: The use of enzymes, such as carbamate hydrolases or other esterases, for the synthesis or modification of carbamates is an underexplored field. nih.govmdpi.com Biocatalysis could offer high selectivity and milder reaction conditions, avoiding the need for protecting groups.

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters such as temperature and mixing, potentially improving yields and minimizing the formation of byproducts in the synthesis of this bifunctional molecule.

| Synthetic Method | Potential Precursors | Key Challenges | Relevant Catalysts/Reagents |

| Isocyanate Route | Hydroxymethyl isocyanate + Ethanol | Handling of toxic isocyanates | Base catalyst |

| Urea-based Synthesis | N-(hydroxymethyl)urea + Ethanol | High temperatures, potential for side reactions | Metal oxides (e.g., ZnO) google.com |

| Direct CO2 Utilization | N-(hydroxymethyl)amine + Ethanol + CO2 | Catalyst development, reaction equilibrium | Metal complexes (e.g., Nickel-based) nih.gov |

Potential for Advanced Catalytic Transformations

Catalysis is fundamental to modern chemical synthesis, offering pathways to reactions that are otherwise inefficient or impossible. For this compound, advanced catalytic methods could unlock new transformative potential.

The application of transition metal catalysts, such as palladium, has been investigated for the synthesis of complex carbamates, demonstrating their ability to facilitate key bond formations under mild conditions. mdpi.com For instance, copper(II) species have been shown to catalyze the conversion of cyanide into ethyl carbamate, indicating the role of metals in facilitating nucleophilic attack and transformation of precursors. nih.gov

Future Catalytic Opportunities:

Selective Functionalization: Catalysts could be designed to selectively activate either the N-H bond of the carbamate or the O-H bond of the hydroxymethyl group. This would allow for precise downstream modifications of the molecule.

Cross-Coupling Reactions: Palladium or nickel-catalyzed cross-coupling reactions could be employed to attach various organic fragments to the carbamate backbone, creating a library of derivatives with diverse functionalities.

Asymmetric Catalysis: For chiral derivatives of this compound, the development of asymmetric catalysts could enable the enantioselective synthesis of specific stereoisomers, which is crucial for pharmaceutical applications.

Oxidative Carbonylation: The use of catalysts like titanium oxide for the carbonylation of amines with ethyl carbamate to produce dicarbamates highlights the potential for using this compound itself as a building block in catalytic polymerization reactions. rsc.org

| Catalytic Approach | Potential Transformation | Example Catalyst Class | Potential Outcome |

| Homogeneous Catalysis | Cross-coupling, Hydrogenation | Palladium (Pd), Rhodium (Rh) Complexes mdpi.com | Synthesis of complex derivatives |

| Heterogeneous Catalysis | Carbonylation, Alcoholysis | Metal Oxides (TiO2, ZnO) google.comrsc.org | Production of polymers/dicarbamates |

| Biocatalysis | Selective hydrolysis/esterification | Hydrolases, Lipases nih.gov | Chiral resolution, green synthesis |

Integration of Machine Learning in Carbamate Design

The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), is revolutionizing drug discovery and materials science. nih.gov These in silico techniques can accelerate the design-make-test-analyze cycle by predicting the properties of novel compounds before their synthesis.

For this compound, ML models could be trained on existing data from diverse carbamate structures to predict various properties. This includes physicochemical characteristics, biological activity against specific targets, and suitability for materials applications. nih.gov

Applications of Machine Learning:

De Novo Design: Generative AI models can design novel carbamate derivatives based on the this compound scaffold, optimized for specific properties such as binding affinity to a biological target or desired material characteristics. nih.gov

Property Prediction: ML regression models can predict key parameters like solubility, permeability, and toxicity for newly designed derivatives, helping to prioritize which compounds to synthesize. nih.govmdpi.com

Synthesis Planning: Recent advances in ML for retrosynthesis could help identify optimal and unexplored synthetic routes for complex derivatives of this compound, potentially overcoming some of the challenges mentioned previously.

Virtual Screening: Large virtual libraries of compounds derived from the this compound core can be rapidly screened against biological targets to identify potential hits for further investigation. nih.govmdpi.com

Expanding Applications in Novel Material Systems

The structural features of this compound make it an attractive monomer or cross-linking agent for the development of novel materials. The carbamate linkage is a key component of polyurethanes, a versatile class of polymers. wikipedia.org The additional hydroxymethyl group provides a reactive site for polymerization or for grafting onto other polymer backbones.

A closely related compound, 2-hydroxyethyl carbamate, is noted for its utility in polymer science, where its hydroxyl group facilitates cross-linking in polyurethanes, thereby enhancing material flexibility and thermal stability. smolecule.com This suggests a direct parallel for the potential application of this compound.

Potential Material Applications:

Advanced Polyurethanes: this compound could be used as a monomer to create polyurethanes with pendant reactive groups. These groups could be used for post-polymerization modification, such as attaching bioactive molecules or improving surface properties.

Cross-linking Agent: It could serve as a cross-linking agent for resins and textiles, similar to how other amino resins were used to create permanent-press fabrics. wikipedia.org The hydroxymethyl functionality would be key to forming stable linkages.

Hydrogels: The hydrophilicity imparted by the hydroxyl and carbamate groups could make polymers derived from this compound suitable for creating hydrogels for biomedical applications, such as drug delivery or tissue engineering.

Molecularly Imprinted Polymers (MIPs): The specific hydrogen bonding capabilities of the carbamate and hydroxyl groups could be exploited in the creation of MIPs for sensing or separation applications, as has been demonstrated for ethyl carbamate. nih.gov

Q & A

Q. Applied Research Focus

- Precursor mitigation : Reduce urea/citrulline in raw materials via enzymatic treatment (e.g., arginase) or yeast strain selection .

- Process optimization : Lower distillation temperatures in spirits to minimize cyanide-derived EC formation .

- Post-fermentation interventions : Adsorbent resins (e.g., activated carbon) or enzymatic degradation (e.g., EC hydrolases) .

How should researchers validate ethyl carbamate detection methods for regulatory compliance?

Q. Methodological Focus

- Collaborative trials : Follow AOAC International protocols, ensuring interlaboratory precision (RSD < 15%) and recovery rates (80–120%) .

- Matrix-matched calibration : Use internal standards (e.g., propyl carbamate) to correct for matrix effects in GC–MS .

- Sensitivity criteria : Achieve LODs ≤1 µg/kg for food and ≤20 µg/L for blood, aligning with EU and Canadian regulatory limits .

What methodologies are used in ethyl carbamate risk assessment, and how do they address population variability?

Q. Advanced Research Focus

- Margin of Exposure (MOE) : Calculate using benchmark doses (BMD10) from rodent carcinogenicity studies and human dietary intake data. MOE > 10,000 indicates low risk .

- Probabilistic modeling : Incorporate consumption patterns (e.g., high-alcohol consumers) and genetic polymorphisms (e.g., CYP2E1 variants) .

- Global data harmonization : Use Codex Alimentarius guidelines to standardize maximum residue levels (e.g., 125 ppb in spirits) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.